molecular formula C9H16N2O B14724964 1-Cyclohexylaziridine-2-carboxamide CAS No. 6336-74-9

1-Cyclohexylaziridine-2-carboxamide

Cat. No.: B14724964
CAS No.: 6336-74-9
M. Wt: 168.24 g/mol
InChI Key: SDGJMRVBFHZXAH-UHFFFAOYSA-N
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Description

1-Cyclohexylaziridine-2-carboxamide is a heterocyclic compound featuring a strained aziridine ring (a three-membered ring containing two carbons and one nitrogen), a cyclohexyl substituent, and a carboxamide group. The aziridine moiety confers high reactivity due to ring strain, making it valuable in medicinal chemistry for applications such as prodrug design or targeted alkylation agents.

Properties

CAS No.

6336-74-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-cyclohexylaziridine-2-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(12)8-6-11(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,10,12)

InChI Key

SDGJMRVBFHZXAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylaziridine-2-carboxamide typically involves the reaction of cyclohexylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of cyclohexylamine and aziridine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylaziridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .

Comparison with Similar Compounds

Key Observations :

  • The aziridine derivative’s strained ring distinguishes it from the more stable pyrimidine () and aromatic () analogs.
  • All compounds share a carboxamide group, enabling hydrogen bonding in biological systems.

Reactivity and Stability

  • Aziridine Derivative : High reactivity due to ring strain; prone to nucleophilic ring-opening reactions (e.g., with thiols or amines). This contrasts with the inert pyrimidine () and stable aromatic () systems.
  • Pyrimidine Derivative () : Moderate stability under thermal conditions (80°C), enabled by the pyrimidine’s conjugated π-system .
  • 2-Aminobenzamide (): High aromatic stability; reactivity driven by the amino group’s nucleophilicity .

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